2,5-anhydro-D-glucitol
Overview
Description
2,5-Anhydro-D-glucitol is a sugar derivative with potential applications in various scientific fields. While specific studies on this compound are scarce, insights can be drawn from related research on similar compounds, such as 1,5-anhydro-D-glucitol and its role in clinical markers and glycometabolism.
Synthesis Analysis
The synthesis of related compounds like 1,5-anhydro-D-glucitol involves biochemical pathways where it serves as a clinical marker of glycemic control and glucose fluctuations (Ikeda & Hiroi, 2019). These processes underscore the complex interplay between biochemistry and synthesis techniques in creating and utilizing sugar derivatives.
Molecular Structure Analysis
The molecular structure of compounds akin to 2,5-anhydro-D-glucitol is pivotal in their biological and chemical properties. For instance, D-glucosamine-6P synthase studies reveal the intricate mechanisms of amino acid conversion, highlighting the importance of molecular structure in understanding function and synthesis (Teplyakov et al., 2002).
Chemical Reactions and Properties
Research on the biochemical synthesis pathways, such as those involving glutamine synthetase and glutamate dehydrogenase, offers insights into the nitrogen assimilation process, which is critical for understanding the chemical reactions and properties of sugar derivatives (Miflin & Habash, 2002).
Physical Properties Analysis
The physical properties of 2,5-anhydro-D-glucitol, while not directly addressed in the available literature, can be inferred from studies on similar compounds. For example, the analysis of glucosinolate structure and metabolism provides a basis for understanding the physical properties of sugar derivatives and their biological functions (Blažević et al., 2019).
Chemical Properties Analysis
The chemical properties of sugar derivatives are closely tied to their structure and synthesis pathways. Investigations into glutathione synthesis reveal the crucial role of this tripeptide in cellular defense mechanisms, offering parallels to understanding the chemical properties and biological significance of 2,5-anhydro-D-glucitol (Lu, 2013).
Scientific Research Applications
Glycemic Control in Diabetes : 1,5-Anhydro-D-glucitol (1,5-AG), a variant of 2,5-anhydro-D-glucitol, is a marker for daily glycemic excursion in well-controlled non-insulin-dependent diabetes mellitus (NIDDM) (Kishimoto et al., 1995). Additionally, dietary 1,5-AG can regulate blood glucose levels in hyperglycemia and may help prevent the progression of hyperglycemia and metabolic syndrome (Kato et al., 2013).
Synthesis and Chemical Research : Dehydration of D-mannitol yields 2,5-anhydro-D-glucitol, which is a building block for C-nucleoside synthesis (Edmilson Clarindo de Siqueira et al., 2013). There's also an improved method for synthesizing 2,5-anhydro-3,4,6-tri-O-benzyl-D-glucitol from D-mannitol (S. Hongbin, 2009).
Medical Diagnostics : A simple enzymatic method for determining 1,5-anhydro-D-glucitol in plasma offers a cost-effective alternative to gas-liquid chromatographic methods for diagnosing diabetes mellitus (Yabuuchi et al., 1989).
Predictive Value in Pregnancy : Serum 1,5-anhydro-D-glucitol is a poor predictor of gestational diabetes or gestational impaired glucose tolerance in pregnant women with risk factors (Tam et al., 2001).
Complex Formation and Reaction Studies : 2,5-anhydrogalactitol forms complexes with metal cations, showcasing the chemical versatility of compounds related to 2,5-anhydro-D-glucitol (Angyal & Kondo, 1980).
Liver Cirrhosis : Serum 1,5-anhydro-D-glucitol levels are significantly lower in liver cirrhotic patients, indicating altered glycemic control and possibly altered hepatic function (Yamagishi & Ohta, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2/t3-,4+,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHWWJLLPNDHGL-JGWLITMVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893380 | |
Record name | 2,5-Sorbitan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-anhydro-D-glucitol | |
CAS RN |
27826-73-9 | |
Record name | 2,5-Anhydro-D-glucitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027826739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Sorbitan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70893380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-ANHYDRO-D-GLUCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAZ6LS7Z8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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